Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro-
Overview
Description
Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- is a complex organic compound that belongs to the class of brominated naphthalenes. This compound is characterized by the presence of bromine atoms attached to a naphthalene ring and a biphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- typically involves the bromination of naphthalene derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron (III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the naphthalene ring and the biphenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Iron (III) bromide (FeBr3), bromine (Br2)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in the compound’s reactivity, influencing its binding affinity and specificity towards these targets. The pathways involved may include electrophilic aromatic substitution and other reactions that modify the compound’s structure and activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: A simpler brominated naphthalene with only one bromine atom.
4-Bromo-1-naphthol: Another brominated derivative with different functional groups.
1,3-Dibromonaphthalene: Contains two bromine atoms at different positions on the naphthalene ring.
Uniqueness
Naphthalene, 1-bromo-3-(4’-bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro- is unique due to its complex structure, which includes both a naphthalene ring and a biphenyl group with bromine substitutions. This complexity provides distinct chemical properties and reactivity compared to simpler brominated naphthalenes, making it valuable for specialized research applications.
Properties
IUPAC Name |
1-bromo-3-[4-(4-bromophenyl)phenyl]-1,2,3,4-tetrahydronaphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Br2/c23-20-11-9-16(10-12-20)15-5-7-17(8-6-15)19-13-18-3-1-2-4-21(18)22(24)14-19/h1-12,19,22H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKINSGUBIEAFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1Br)C3=CC=C(C=C3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60887758 | |
Record name | Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60887758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70942-04-0 | |
Record name | 1-Bromo-3-(4′-bromo[1,1′-biphenyl]-4-yl)-1,2,3,4-tetrahydronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70942-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1-bromo-3-(4'-bromo(1,1'-biphenyl)-4-yl)-1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070942040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene, 1-bromo-3-(4'-bromo[1,1'-biphenyl]-4-yl)-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60887758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-[4'-bromo(1,1'-biphenyl)-4-yl]-1,2,3,4-tetrahydronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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